Asperosaponin IV
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Overview
Description
Asperosaponin IV is a naturally occurring triterpenoid saponin compound extracted from the roots of Dipsacus asper, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asperosaponin IV typically involves the extraction from the roots of Dipsacus asper. The process includes several steps such as drying, grinding, and solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Asperosaponin IV undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry: Asperosaponin IV serves as a valuable compound for studying triterpenoid saponins and their chemical properties.
Biology: It has shown significant effects on cellular processes, including anti-inflammatory and antioxidant activities.
Medicine: this compound is being investigated for its potential therapeutic effects in treating conditions such as osteoporosis, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound’s bioactive properties make it a candidate for developing new pharmaceuticals and nutraceuticals.
Mechanism of Action
Asperosaponin IV exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with specific proteins and enzymes involved in cellular signaling pathways.
Pathways Involved: This compound modulates pathways such as the HIF-1α/VEGF signaling pathway, which is crucial for angiogenesis and wound healing.
Comparison with Similar Compounds
Similar Compounds
Asperosaponin VI: Another triterpenoid saponin from Dipsacus asper with similar biological activities.
Cauloside A: A related compound with notable effects on bone health.
HN Saponin F: Known for its anti-inflammatory and anti-dermatophyte properties.
Hederagenin: A triterpenoid aglycone with various pharmacological activities.
Uniqueness of Asperosaponin IV
This compound stands out due to its specific molecular structure and unique combination of biological activities. Its potential therapeutic applications, particularly in wound healing and neuroprotection, highlight its significance in scientific research and medicine.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-5-acetyloxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H78O19/c1-23(52)64-27-20-63-41(37(58)34(27)55)67-31-11-12-45(4)29(46(31,5)22-51)10-13-48(7)30(45)9-8-24-25-18-44(2,3)14-16-49(25,17-15-47(24,48)6)43(61)68-42-39(60)36(57)33(54)28(66-42)21-62-40-38(59)35(56)32(53)26(19-50)65-40/h8,25-42,50-51,53-60H,9-22H2,1-7H3/t25-,26+,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-,42-,45-,46-,47+,48+,49-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXSSSQCWMXORJ-BDZWXYPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1O)O)OC2CCC3(C(C2(C)CO)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1O)O)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3CC=C5[C@]4(CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H78O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
971.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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